molecular formula C16H18BrN5O2 B12495188 1-{[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide

1-{[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B12495188
M. Wt: 392.25 g/mol
InChI Key: FVCTVHVXOROZMW-UHFFFAOYSA-N
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Description

1-{[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound that features a triazole ring, a bromophenyl group, and a piperidine ring

Preparation Methods

The synthesis of 1-{[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne.

    Coupling with Piperidine: The final step involves coupling the triazole derivative with piperidine-4-carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-{[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) .

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-{[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and bromophenyl group can participate in binding interactions, while the piperidine ring may enhance the compound’s solubility and bioavailability. The exact pathways involved would depend on the specific biological context in which the compound is used 9.

Comparison with Similar Compounds

1-{[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide can be compared with other similar compounds:

    1-(4-bromophenyl)piperidine: This compound lacks the triazole ring and has different chemical properties and applications .

    1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde:

    1-(4-bromophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone: Similar to the previous compound but with an ethanone group, affecting its chemical behavior and uses .

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.

Properties

Molecular Formula

C16H18BrN5O2

Molecular Weight

392.25 g/mol

IUPAC Name

1-[1-(4-bromophenyl)-5-methyltriazole-4-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C16H18BrN5O2/c1-10-14(16(24)21-8-6-11(7-9-21)15(18)23)19-20-22(10)13-4-2-12(17)3-5-13/h2-5,11H,6-9H2,1H3,(H2,18,23)

InChI Key

FVCTVHVXOROZMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)N3CCC(CC3)C(=O)N

Origin of Product

United States

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